5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
Typically, a description of a compound would include its molecular formula, structure, and possibly its molar mass. It might also include information on the type of compound it is (for example, whether it’s an organic or inorganic compound).
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the conditions required for the reaction, and the steps involved in the reaction.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including the types of bonds it contains (for example, single, double, or triple bonds), its geometry (for example, whether it’s linear, planar, or tetrahedral), and any interesting features of its structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis
This would include information on the compound’s physical properties (such as its melting point, boiling point, and solubility) and its chemical properties (such as its reactivity and stability).Scientific Research Applications
Antimicrobial Activities
Some novel triazole derivatives, including those related to the 1,2,3-triazole chemical structure, have been synthesized and shown to possess antimicrobial activities against various microorganisms. These compounds could potentially serve as a basis for developing new antimicrobial agents. (Bektaş et al., 2007)
Chemical Synthesis and Modification
Research on triazole derivatives often involves their synthesis and subsequent modification to explore their chemical and biological properties. Such studies provide insights into the methods for synthesizing complex triazole-based compounds and evaluating their potential applications in medicinal chemistry. (Albert & Taguchi, 1973)
Potential in Drug Design
Triazole compounds, including those with complex substituents, have been explored for their potential in drug design, particularly as scaffolds for peptidomimetics or biologically active compounds. Their synthesis and application in creating inhibitors for specific proteins suggest their utility in designing novel therapeutic agents. (Ferrini et al., 2015)
Application in Biological Activities
The versatility of triazole derivatives in chemical synthesis enables their application in various biological activities. Studies have synthesized hybrid molecules containing azole moieties, including triazoles, to investigate their antimicrobial, antilipase, and antiurease activities. These compounds have shown significant activity, highlighting the potential of triazole-based compounds in therapeutic applications. (Ceylan et al., 2014)
Safety And Hazards
This would include information on any hazards associated with the compound, such as whether it’s toxic, flammable, or reactive. It would also include information on how to handle the compound safely.
Future Directions
This would involve a discussion of areas for future research. For example, if the compound is a drug, future directions might include investigating its efficacy for different conditions, optimizing its synthesis, or reducing its side effects.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
5-amino-1-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O4/c1-12-16(26-22(33-12)13-3-2-4-14(23)9-13)11-29-20(24)19(27-28-29)21(30)25-15-5-6-17-18(10-15)32-8-7-31-17/h2-6,9-10H,7-8,11,24H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRJIZKYHSGPOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3C(=C(N=N3)C(=O)NC4=CC5=C(C=C4)OCCO5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide |
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